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Historical Context and Introduction

Lanatoside C is a cardiac glycoside derived from the plant Digitalis lanata (commonly known as Woolly
Foxglove) that has been used historically for the treatment of cardiac conditions, particularly congestive
heart failure and specific cardiac arrhythmias. First identified and isolated in the early 20th century,
Lanatoside C belongs to a class of naturally occurring compounds characterized by their ability to exert
potent effects on myocardial contractility and electrical conduction properties of the heart. Historically,
it was recognized as one of the primary glycosides present in Digitalis lanata, alongside other related
compounds such as Lanatosides A, B, D, and E. The therapeutic application of Lanatoside C represented an
important advancement in cardiovascular pharmacotherapy, offering clinicians an additional tool for

managing conditions characterized by impaired cardiac output and fluid retention.

The historical use of Lanatoeside C in clinical practice dates back to the mid-20th century when cardiac
glycosides became established as cornerstone therapies for heart failure. During the 1950s and 1960s,
numerous clinical studies investigated its effects on myocardial metabolism, coronary blood flow, and
cardiac oxygen consumption in both normal and failing human hearts [1]. Early clinical applications
focused on its administration for rapid control of ventricular rate in atrial fibrillation and conversion of

paroxysmal supraventricular tachycardia to normal sinus rhythm [2]. Its use represented an important
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therapeutic alternative to digoxin, particularly in situations where different pharmacokinetic properties
were desired. Despite being less commonly used in contemporary cardiovascular therapy due to the advent
of newer agents and more sophisticated management strategies, Lanatoside C remains a compound of
significant pharmacological interest and continues to be marketed in various countries under generic and

brand names [3].

Clinical Applications and Pharmacological Profile

Traditional Cardiovascular Applications

Lanatoside C has been historically employed in specific clinical scenarios where its pharmacokinetic
properties offered potential advantages over other cardiac glycosides. The primary cardiovascular

applications included:

» Rapid control of atrial fibrillation: Lanatoside C was particularly valued for managing patients with
rapid ventricular response in atrial fibrillation, especially when parenteral administration was
required. Clinical studies from the 1950s demonstrated its effectiveness in slowing AV nodal

conduction and reducing ventricular rate in these arrhythmias [1].

e Paroxysmal supraventricular tachycardia: The drug was employed for termination of acute
episodes of supraventricular tachycardia, with early reports noting its rapid onset of action when

administered intravenously [2].

e Congestive heart failure with normal sinus rhythm: In patients with heart failure and normal sinus
rhythm, Lanatoside C was used to enhance myocardial contractility, improve cardiac output, and

reduce congestive symptoms through its positive inotropic effects [4].

The clinical use of Lanatoside C required careful dose titration and therapeutic monitoring due to the
narrow therapeutic index common to all cardiac glycosides. Physicians needed to balance the desired
positive inotropic and rate control effects against the potential for toxicity manifestations, including
arrhythmias, gastrointestinal disturbances, and neurological symptoms. The drug could be administered via
both oral and intravenous routes, with the intravenous route reserved for situations requiring rapid onset of

action [3].
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Chemical Structure and Pharmacokinetics

Lanatoside C possesses a characteristic chemical structure that defines its pharmacological activity and

pharmacokinetic behavior:

e Chemical composition: The compound consists of a steroidal nucleus (aglycone digoxigenin) linked
to a carbohydrate moiety containing four sugar units—glucose, 3-acetyldigitoxose, and two digitoxose
molecules [3]. This structural configuration contributes to its solubility properties and receptor

binding affinity.

¢ Structural features: The molecule contains several critical structural elements essential for its cardiac

activity:

[e]

A cyclopentanoperhydrophenanthrene nucleus (steroidal backbone)
A lactone ring attached at the C17 position
Hydroxyl groups at positions 33, 123, and 143

[e]

o

(e]

Sugar residues that influence potency and duration of action [4]

¢ Metabolic transformations: Following administration, Lanatoside C undergoes hydrolytic cleavage
that removes the acetyl and glucose groups, converting it to its active metabolite, digoxin [4]. This
biotransformation contributes to the complex pharmacokinetic profile of the drug and influences its

duration of action.

Table: Historical Clinical Applications of Lanatoside C in Cardiovascular Disorders

Administration

Clinical Condition Historical Usage Therapeutic Goals
Route
Atrial Fibrillation with Rapid Rate control IV/Oral Reduce ventricular rate,
Ventricular Response improve diastolic filling
Paroxysmal Supraventricular ~ Rhythm IV (preferred) Terminate arrhythmia,
Tachycardia conversion restore sinus rhythm
Congestive Heart Failure with  Symptomatic Oral (chronic use)  Enhance contractility,
Systolic Dysfunction improvement reduce congestion
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Administration

Clinical Condition Historical Usage Therapeutic Goals
Route

Acute Decompensated Heart  Bridge therapy \Y Stabilize hemodynamics,

Failure transition to oral agents

Molecular Mechanisms of Action

Primary Cardiovascular Mechanisms

The principal mechanism through which Lanatoside C exerts its cardiac effects involves inhibition of the
sodium-potassium ATPase pump (Na+/K+ ATPase) in the sarcolemmal membrane of cardiomyocytes. This

molecular interaction initiates a cascade of electrophysiological and biochemical changes:

e Na+/K+ ATPase inhibition: Lanatoside C binds to the extracellular a-subunit of the Na+/K+ ATPase,
inhibiting its enzymatic activity and reducing the transcellular transport of sodium and potassium

ions. This binding occurs with high affinity at specific receptor sites on the pump protein [4].

¢ Intracellular calcium modulation: The accumulation of intracellular sodium resulting from Na+/K+
ATPase inhibition reduces the activity of the sodium-calcium exchanger (NCX), leading to increased
intracellular calcium concentration during each cardiac cycle. This elevated calcium availability

enhances the force of myocardial contraction (positive inotropic effect) [4].

e Electrophysiological effects: By altering the intracellular ion milieu, Lanatoside C influences the

electrical properties of cardiac tissue, resulting in:

[e]

Increased vagal tone and enhanced parasympathetic influences on the AV node

[e]

Prolonged refractory period of the AV node, slowing conduction
Reduced ventricular rate in atrial fibrillation and flutter

(e]

(e]

Altered action potential duration in different cardiac tissues [3]

The inotropic effect of Lanatoside C is characterized by increased systolic contraction force without a

proportional increase in myocardial oxygen consumption, resulting in improved mechanical efficiency of
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the failing heart. This favorable profile distinguishes cardiac glycosides from other inotropic agents like

catecholamines.

Effects on Myocardial Metabolism

Historical research from the 1950s revealed that Lanatoeside C influences cardiac metabolic processes

independently of its hemodynamic effects:

e Oxygen consumption: Studies on normal and failing human hearts demonstrated that Lanatoside C
administration could increase myocardial oxygen consumption in normal cardiac muscle, while

improving the efficiency of oxygen utilization in failing hearts [1].

e Energy metabolism: Research indicated that cardiac glycosides like Lanatoside C affect high-energy
phosphate metabolism in cardiac tissue, altering the utilization of ATP in contraction-relaxation

cycles [1].

e Substrate utilization: Experimental evidence suggested that Lanatoside C influences myocardial
carbohydrate metabolism, potentially affecting the heart's preference for specific energy substrates

under different physiological conditions [1].

These metabolic effects complemented the primary hemodynamic actions of Lanatoside C and contributed

to its overall therapeutic profile in the management of heart failure.

Experimental Data and Historical Research Findings

Early Clinical and Preclinical Studies

Historical research on Lanatoside C provided foundational insights into its cardiovascular effects and
therapeutic potential. Early investigations employed various experimental models, including heart-lung

preparations, isolated cardiac muscle strips, and clinical studies in patients with heart disease:

e Coronary hemodynamics: Studies from the 1950s demonstrated that Lanatoside C administration

could increase coronary blood flow while improving the efficiency of cardiac work relative to
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oxygen consumption in failing hearts [1].

e Electrophysiological actions: Research on extracted and non-extracted heart muscle preparations

revealed that Lanatoside C affects both the mechanical and electrical activity of cardiac tissue,

explaining both its inotropic and antiarrhythmic properties [1].

¢ Metabolic studies: Investigations into the impact of Lanatoeside C on human heart metabolism in vivo

provided early evidence that cardiac glycosides influence carbohydrate utilization and energy

production in myocardial tissue [1].

Table: Historical Experimental Data on Lanatoside C's Cardiac Effects

Parameter
Measured

Experimental Model

Key Findings

Citation

Coronary Blood Flow

Oxygen Consumption

Cardiac Muscle

Contractility

Antiarrhythmic
Efficacy

Myocardial
Metabolism

Human failing hearts

Canine heart-lung

preparation

Extracted heart muscle
preparations

Human clinical cases

Human heart in vivo

Increased coronary flow with improved
cardiac efficiency

Elevated myocardial O2 consumption
in normal hearts

Enhanced contractile force without
increased energy cost

Effective termination of
supraventricular tachycardias

Altered carbohydrate and energy
substrate utilization

Toxicity and Safety Considerations

[1]

[1]

[1]

2]

[1]

Historical clinical experience with Lanatoside C revealed a narrow therapeutic index similar to other

cardiac glycosides, necessitating careful dose individualization and monitoring:

o Digitalis toxicity manifestations: Excessive dosing could lead to life-threatening arrhythmias

(including ventricular tachycardia and fibrillation), gastrointestinal disturbances (nausea, vomiting,
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diarrhea), and neurological symptoms (visual disturbances, disorientation) [4].

e Drug interactions: Clinical observations identified important interactions with other medications

commonly used in cardiac patients, including:

o Quinidine: Could significantly increase Lanatoside C plasma levels by reducing renal
clearance

o Verapamil: Enhanced bradycardic effects and reduced clearance

o Adrenergic drugs: Increased risk of tachyarrhythmias due to enhanced myocardial sensitivity

[4]

e Monitoring parameters: Historical clinical practice emphasized the importance of monitoring for
clinical signs of efficacy and toxicity, as therapeutic drug monitoring assays were not widely

available during the period of Lanatoeside C's primary clinical use.

Experimental Protocols and Research Methodologies

Historical Research Techniques

Early investigations into the cardiac effects of Lanatoeside C employed various experimental approaches

and methodological frameworks:

e Heart-lung preparations: These isolated organ systems allowed researchers to study the direct
cardiac effects of Lanatoside C independent of systemic neurohormonal influences. Parameters

measured included coronary flow rate, myocardial contractile force, and oxygen consumption [1].

o Isolated tissue baths: Studies using extracted and non-extracted heart muscle preparations enabled
precise quantification of Lanateside C's effects on contractile force development and

electrophysiological parameters in controlled conditions [1].

e Metabolic studies: Researchers employed techniques such as myocardial substrate utilization
measurements and high-energy phosphate analysis to investigate the metabolic consequences of

Lanatoside C administration [1].
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¢ Clinical observational studies: Early human studies documented the electrocardiographic changes
and symptomatic improvements associated with Lanatoside C administration in patients with

various cardiac conditions [2].

The following diagram illustrates the key historical experimental approaches used to study Lanatoside C's

mechanisms:

Historical Experimental Models

Heart-Lung Preparations Isolated Tissue Baths Metabolic Studies Clinical Observations

Hemodynamic Parameters Contractile Force

Oxygen Consumption Metabolic Changes ECG Changes

Click to download full resolution via product page

> Historical experimental approaches for studying Lanatoside C's cardiac effects

Modern Research Techniques for Investigating Lanatoside C

Contemporary research on Lanateside C, particularly studies exploring its anticancer properties, employs

sophisticated cellular and molecular techniques:

¢ Cell proliferation assays: Standardized methods such as sulforhodamine B (SRB) assay and MTT
assay are used to quantify the antiproliferative effects of Lanatoeside C on various cancer cell lines.
These colorimetric assays measure cell density and viability based on cellular protein content or

metabolic activity [5] [6].

e Apoptosis detection: Advanced techniques including TUNEL assay, caspase activation

measurements, and analysis of mitochondrial membrane potential (using rhodamine 123 dye)
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allow researchers to characterize the pro-apoptotic effects of Lanatoside C and distinguish between

different cell death pathways [5] [7].

¢ Cell cycle analysis: Flow cytometry with propidium iodide staining enables precise quantification of
DNA content and determination of cell cycle distribution following Lanateside C treatment, revealing

arrests at specific cell cycle checkpoints [7].

¢ Molecular pathway analysis: Western blotting, immunofluorescence, and gene expression
profiling techniques are employed to investigate the effects of Lanatoside C on specific signaling

pathways, protein phosphorylation, and transcriptional regulation [5] [6].

e In vive xenograft models: Animal studies involving implantation of human cancer cells into
immunodeficient mice allow evaluation of Lanatoside C's antitumor efficacy in a more
physiologically relevant context, monitoring parameters such as tumor volume, growth delay, and

body weight changes [7].
Emerging Research and Potential Repurposing

Anticancer Properties and Mechanisms

Recent investigations have revealed that Lanatoside C possesses significant antitumor activity against

various cancer types, suggesting potential for drug repurposing beyond cardiovascular therapeutics:

o Hepatocellular carcinoma: Research demonstrates that Lanatoside C inhibits the growth of liver
cancer cells through PKC$ activation, leading to mitochondrial membrane potential loss, caspase
activation, and induction of both caspase-dependent and independent apoptosis [5] [7]. The
compound effectively reduced tumor volume in xenograft models without significant body weight loss,

indicating promising in vivo efficacy.

e Gastric cancer: Studies show that Lanatoside C suppresses proliferation of gastric cancer cells by
attenuating Wnt/B-catenin/c-Myc signaling, promoting cell cycle arrest in G2/M phase, and

enhancing apoptesis through modulation of key regulatory molecules [6].
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¢ Broad-spectrum activity: Lanatoside C demonstrates variable growth inhibitory effects across
multiple cancer cell lines, with particular potency observed in certain gastric, tongue, breast, and liver

cancer models [6].

The antitumor mechanisms of Lanatoside C appear to involve both Na+/K+ ATPase-independent
pathways and novel molecular targets, distinguishing its anticancer actions from its classical cardiovascular

effects.

Signaling Pathways in Anticancer Activity

The investigation of Lanatoside C's anticancer mechanisms has revealed involvement in several critical

signaling pathways:

e PKCS$ activation: In hepatocellular carcinoma cells, Lanatoside C triggers phosphorylation and
membrane translocation of protein kinase C delta (PKCJ), initiating a pro-apoptotic signaling

cascade that involves both mitochondrial dysfunction and nuclear events [5] [7].

e Wnt/B-catenin pathway inhibition: In gastric cancer models, Lanatoside C disrupts the Wnt
signaling pathway, preventing [(-catenin nuclear translocation and downregulating downstream

targets including c-Myc and cyclin D1 [6].

e AKT/mTOR regulation: Lanatoside C negatively regulates the AKT/mTOR signaling axis in

cancer cells, contributing to its antiproliferative and pro-apoptotic effects [7].

¢ c-Myc degradation: The compound promotes ubiquitin-mediated degradation of the oncoprotein c-
Myc, potentially through interference with the deubiquitinating enzyme USP28, resulting in reduced

expression of Myc-target genes involved in cell proliferation and survival [6].

The following diagram illustrates the key signaling pathways involved in Lanateside C's anticancer

mechanisms:
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Lanatoside C

AKT/mTOR Suppression PKC§ Activation c-Myc Degradation

Caspase Activation Mitochondrial MMP Loss Cell Cycle Arrest Wnt/B-catenin Inhibition

Apoptosis Induction Reduced Proliferation

Click to download full resolution via product page
> Key signaling pathways in Lanateside C's anticancer mechanisms

Table: Anticancer Effects of Lanatoside C Across Different Cancer Types

Key Molecular

Cancer Type Proposed Mechanisms Cellular Effects

Players
Hepatocellular PKC?d activation, AKT/mTOR Apoptosis, MMP loss, PKC9, caspases,
Carcinoma inhibition growth inhibition AlF, AKT
Gastric Cancer Wnt/(-catenin inhibition, c-Myc G2/M cell cycle arrest,  [B-catenin, c-Myc,

degradation apoptosis USP28

Potential Broad- Na+/K+ ATPase inhibition, Growth inhibition, Src, EGFR, Ras,
Spectrum Activity Src/EGFR pathway modulation apoptosis induction ERK

Anti-inflammatory and Immunomodulatory Potential
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Emerging evidence suggests that Lanatoside C may possess anti-inflammatory properties with potential

therapeutic applications in inflammatory disorders:

o Ulcerative colitis: Network pharmacology analyses have identified multiple potential targets of
Lanatoside C in ulcerative colitis, including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6, with

involvement in fatty acid metabolism and xenobiotic metabolism pathways [8].

e Inflammatory signaling: Experimental studies demonstrate that Lanatoside C can inhibit LPS-
induced pro-inflammatory cytokine expression in macrophage cell lines, suggesting modulation of

innate immune responses [8].

e Pulmonary fibrosis: Research indicates protective effects of Lanateside C in animal models of
bleomycin-induced pulmonary fibrosis, potentially through suppression of fibroeblast proliferation

and differentiation [8].

These findings suggest potential for therapeutic repurposing of Lanatoside C beyond its historical
cardiovascular applications, though further investigation is needed to fully characterize these effects and

establish clinical utility.

Conclusion and Future Perspectives

Lanatoside C represents a historically important cardiac glycoside with well-established applications in the
management of heart failure and cardiac arrhythmias during the mid-20th century. Its mechanism of
action, primarily through Na+/K+ ATPase inhibition with subsequent effects on intracellular calcium
handling and myocardial contractility, provided a foundation for its therapeutic use in cardiovascular
disorders. While its clinical use in cardiology has diminished with the advent of newer therapeutic agents,
Lanatoside C continues to attract significant research interest due to its newly discovered anticancer

properties and potential applications in inflammatory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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